5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
5,6-Dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at specific positions on the isoindole ring.
Cyclization: Formation of the hexahydro-1H-4,7-methanoisoindole core through cyclization reactions.
Substitution: Attachment of the pyridin-3-yl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be optimized for binding to specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 5,6-Difluoro-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity, stability, and interactions with other molecules. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Properties
IUPAC Name |
8,9-dibromo-4-pyridin-3-yl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2O2/c15-11-7-4-8(12(11)16)10-9(7)13(19)18(14(10)20)6-2-1-3-17-5-6/h1-3,5,7-12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLAHPMIMLVXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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